Psiguadial D

Übersicht

Beschreibung

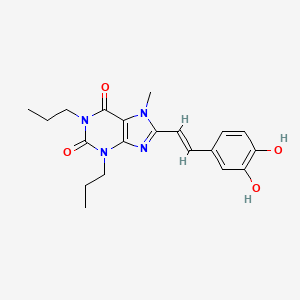

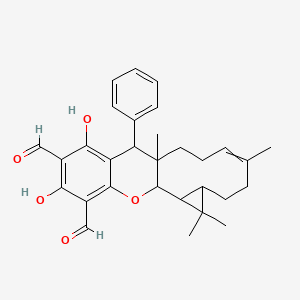

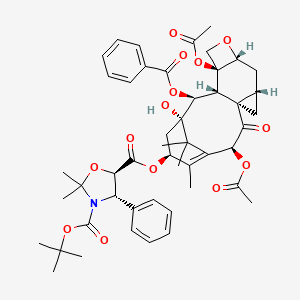

Psiguadial D is a terpenoid that can be isolated from Psidium guajava . It has been associated with a strong inhibitory effect on the growth of HepG2 cells .

Synthesis Analysis

The synthesis of Psiguadial D involves a seven-step process that starts with bicyclogermacrene, a common sesquiterpene found in several essential oils . This compound serves as the key platform intermediate for a biomimetic access to several aromadendrene sesquiterpenoids and the meroterpenoids psiguadial A, C, and D .Molecular Structure Analysis

Psiguadial D is a terpenoid with a molecular weight of 474.59 . It is structurally related to the macrocarpals that were isolated from eucalyptus globulus .Physical And Chemical Properties Analysis

Psiguadial D is a terpenoid with a molecular weight of 474.59 . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Anticancer Activity : Psiguadial A and B, along with other compounds extracted from guava leaves, have shown potent inhibitory effects on the growth of human hepatoma cells (Shao et al., 2010). Additionally, guava extracts and an enriched mixture containing meroterpenes like guajadial, psidial A, psiguadial A and B have demonstrated significant anticancer activity against various human cancer lines. These compounds may act as Selective Estrogen Receptors Modulators (SERMs), suggesting potential for anticancer therapy (Rizzo et al., 2014).

Neuroprotective Agents : Studies on psiguadial B and its halogenated analogues have revealed their antioxidative and anti-inflammatory activities, making them potential neuroprotective agents for treating neurodegenerative diseases, acute brain injuries, and immunological disorders. They have been shown to decrease cell death and accumulation of reactive oxygen species (ROS) in mouse cortical neuron cultures (Kadayat et al., 2021).

Chemical Synthesis : The enantioselective total synthesis of (+)-Psiguadial B, a compound with antiproliferative activity against human hepatoma cancer cells, has been a subject of research. This involves complex chemical processes to create its unique molecular structure, which includes trans-cyclobutane motifs and multiple stereocenters (Chapman et al., 2016).

Potential in Treating Diabetes : Research has suggested that compounds like psidials A, psiguadial A, and guajadial from guava leaves have α-glucosidase inhibitory activities, indicating potential therapeutic applications in treating diabetes (Ou Yangwe, 2014).

Antitumor Properties : Meroterpenoids from guava, including psiguadial B, have been identified as inhibitors of human hepatoma cell growth. These compounds also act as topoisomerase I (Top1) catalytic inhibitors, suggesting their role in the development of antitumor agents (Xu-Jie Qin et al., 2017).

Eigenschaften

IUPAC Name |

14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-9-8-14-30(4)23(18-10-6-5-7-11-18)22-26(34)19(15-31)25(33)20(16-32)27(22)35-28(30)24-21(13-12-17)29(24,2)3/h5-7,9-11,15-16,21,23-24,28,33-34H,8,12-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEIRDXSUKFMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC2(C(C3C(C3(C)C)CC1)OC4=C(C(=C(C(=C4C2C5=CC=CC=C5)O)C=O)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 77984632 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![L-gamma-Glutamyl-S-{2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda~5~-oxazaphosphinan-4-yl}-L-cysteinylglycine](/img/structure/B587999.png)

![2H-[1,3]Thiazolo[4,5-b]azepine](/img/structure/B588003.png)